![molecular formula C7H11N3O B13488976 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine](/img/structure/B13488976.png)
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is a compound that features a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions involving alkenes and diazo compounds in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole carboxylic acids, while reduction can produce amines or other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol: This compound has a similar oxadiazole ring but with a hydroxyl group instead of a cyclopropane ring.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound features a different substitution pattern on the oxadiazole ring.
Uniqueness
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is unique due to the presence of both the oxadiazole and cyclopropane rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets .
Eigenschaften
Molekularformel |
C7H11N3O |
---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-5-9-6(11-10-5)7(8)3-4-7/h2-4,8H2,1H3 |
InChI-Schlüssel |
XZGVTNMJJCIGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.